Rimiterol-d4 (hydrobromide)

Description

Contextualization of Rimiterol (B1680638) in Pharmaceutical Research

Rimiterol is a short-acting, selective beta-2 adrenergic agonist that has been studied for its bronchodilator properties. nih.govkarger.com Developed as a sympathomimetic amine, it acts on the beta-2 receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation. mcmaster.ca Its rapid onset of action made it a subject of interest for the management of conditions characterized by reversible airways obstruction, such as asthma. karger.comtandfonline.com The pharmacological profile of rimiterol has been compared to other bronchodilators like salbutamol (B1663637) and isoprenaline to evaluate its efficacy and selectivity. mcmaster.ca Research into compounds like rimiterol contributes to the broader understanding of adrenergic receptor pharmacology and the development of therapeutic agents for respiratory diseases. ijpsonline.com

Principles and Utility of Stable Isotope Labeling in Biomedical Science

Stable isotope labeling is a non-radioactive technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org This method involves replacing one or more atoms of a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). longdom.org The key principle is that the isotopically labeled compound is chemically identical to its unlabeled counterpart but has a different mass. researchgate.net This mass difference allows for its differentiation and quantification using mass spectrometry (MS). wikipedia.orgnih.gov

The primary utility of stable isotope labeling in biomedical science is its application as internal standards in quantitative analysis. clearsynth.comcrimsonpublishers.com By adding a known amount of the labeled compound to a sample, it serves as a reference to correct for variations during sample preparation, extraction, and analysis. musechem.com This significantly improves the accuracy and precision of quantifying the analyte of interest, especially in complex biological matrices like blood or urine. crimsonpublishers.comresearchgate.net

Key Advantages of Stable Isotope Labeling:

Enhanced Accuracy and Precision: Minimizes errors from sample processing and instrumental variability. clearsynth.comcrimsonpublishers.com

Correction for Matrix Effects: Compensates for the influence of other components in the sample that can interfere with the analysis. clearsynth.com

Improved Method Validation: Ensures the robustness and reliability of analytical methods. clearsynth.commusechem.com

Metabolic Pathway Elucidation: Enables the tracing of metabolic pathways and the identification of metabolites. musechem.comfrontiersin.org

Rimiterol-d4 (hydrobromide) as a Research Tool and Internal Standard

Rimiterol-d4 (hydrobromide) is the deuterated analog of rimiterol hydrobromide. The "d4" designation indicates that four hydrogen atoms in the rimiterol molecule have been replaced with deuterium atoms. This labeling makes Rimiterol-d4 (hydrobromide) an ideal internal standard for the quantitative analysis of rimiterol in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

When analyzing a sample to determine the concentration of rimiterol, a known quantity of Rimiterol-d4 (hydrobromide) is added at the beginning of the sample preparation process. Because Rimiterol-d4 has nearly identical chemical and physical properties to the unlabeled rimiterol, it experiences the same losses during extraction and has a similar response in the mass spectrometer. researchgate.net However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled rimiterol. researchgate.net By comparing the peak area of the unlabeled rimiterol to that of the known amount of Rimiterol-d4, researchers can accurately calculate the concentration of rimiterol in the original sample.

The use of Rimiterol-d4 (hydrobromide) is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of rimiterol. Accurate quantification is essential to understand the drug's behavior in the body over time. The high precision afforded by using a stable isotope-labeled internal standard like Rimiterol-d4 (hydrobromide) ensures the reliability of these critical measurements in pharmaceutical research and development.

Properties of Rimiterol and its Deuterated Analog:

| Compound | Chemical Formula | Monoisotopic Mass | Application |

| Rimiterol | C₁₂H₁₇NO₃ | 223.121 g/mol | Bronchodilator research |

| Rimiterol-d4 (hydrobromide) | C₁₂H₁₃D₄NO₃·HBr | Not publicly available | Internal standard |

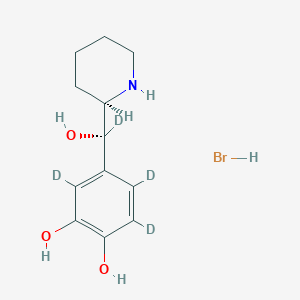

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₂H₁₄D₄BrNO₃ |

|---|---|

Molecular Weight |

308.2 |

Synonyms |

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol-d4 Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol-d4 Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol-d4 Hydrobromide; Asmaten-d4; NSC 289336- |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Integrity of Rimiterol D4 Hydrobromide

Strategies for Deuterium (B1214612) Incorporation in Rimiterol (B1680638) Synthesis

The synthesis of Rimiterol-d4 (hydrobromide) necessitates a strategy that selectively introduces four deuterium atoms into the Rimiterol structure. Based on the known synthesis of unlabeled Rimiterol, the most logical and stable positions for deuteration are within the piperidine (B6355638) ring. Deuterons on hydroxyl or amine groups would be readily exchangeable and thus unsuitable for creating a stable isotopically labeled standard.

A plausible synthetic route to Rimiterol-d4 begins with a deuterated precursor, specifically a deuterated 2-cyanopiperidine (B128535) intermediate. This can be achieved through the reduction of 2-cyanopyridine (B140075) using a deuterium source.

Key Synthetic Steps:

Deuteration of the Pyridine Ring: The synthesis would commence with the catalytic reduction of 2-cyanopyridine. Various methods can be employed for this step, including the use of deuterium gas (D₂) with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). d-nb.infonih.gov Another approach involves the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterated silanes in the presence of a suitable catalyst. dicp.ac.cnsci-hub.se The reaction conditions, including catalyst choice, solvent, temperature, and pressure, would be optimized to achieve high levels of deuterium incorporation into the piperidine ring. researchgate.net It is crucial to achieve deuteration at the C2, C3, C4, and C5 positions to yield the desired piperidine-d4 moiety.

Coupling with the Catechol Moiety: The resulting 2-cyanopiperidine-d4 would then be coupled with a protected catechol derivative, such as 3,4-dihydroxy-ω-chloroacetophenone. This step is analogous to the established synthesis of unlabeled Rimiterol.

Reduction and Deprotection: The ketone function in the coupled intermediate is then reduced, typically using a standard reducing agent like sodium borohydride. This is followed by deprotection of the catechol hydroxyl groups, if necessary, and subsequent treatment with hydrobromic acid to yield the final product, Rimiterol-d4 (hydrobromide). wikipedia.org

Isotopic Purity Assessment and Enrichment Quantification Techniques

Ensuring the isotopic integrity of Rimiterol-d4 (hydrobromide) is paramount for its use as a research tool. The primary goals are to determine the percentage of deuterium incorporation and to identify the presence of any non-deuterated or partially deuterated species. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this assessment. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS):

HR-MS is a powerful tool for quantifying isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. researchgate.net

The isotopic purity can be calculated based on the relative abundance of the different isotopologue peaks observed in the mass spectrum. The percentage of the desired d4 species is determined relative to the d0 (unlabeled), d1, d2, and d3 species. rsc.org

Table 1: Hypothetical HR-MS Data for Rimiterol-d4 Isotopic Purity Analysis

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) |

| Rimiterol-d0 | 224.1287 | 0.5 |

| Rimiterol-d1 | 225.1350 | 1.0 |

| Rimiterol-d2 | 226.1413 | 2.5 |

| Rimiterol-d3 | 227.1476 | 5.0 |

| Rimiterol-d4 | 228.1539 | 91.0 |

Note: The table is interactive and presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and can confirm the positions of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Rimiterol-d4, the signals corresponding to the protons on the piperidine ring should be significantly diminished or absent, confirming successful deuteration at these positions. The integration of any residual proton signals can be used to estimate the level of isotopic purity. sigmaaldrich.com

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the incorporated deuterium atoms. wikipedia.org This provides direct evidence of deuteration and can be used for quantification, especially for highly enriched compounds. sigmaaldrich.com The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. tutorchase.comtcichemicals.com

Chromatographic and Spectroscopic Characterization for Research-Grade Purity

Beyond isotopic purity, the chemical purity and structural integrity of Rimiterol-d4 (hydrobromide) must be established to meet research-grade standards. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of Rimiterol-d4 (hydrobromide). sielc.com A validated HPLC method can separate the target compound from any synthetic impurities, starting materials, or degradation products.

Table 2: Typical HPLC Parameters for Rimiterol Analysis

| Parameter | Condition |

| Column | Reverse Phase (e.g., C18) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) sielc.com |

| Detection | UV-Vis or Mass Spectrometry (LC-MS) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Temperature | Ambient or controlled |

Note: The table is interactive and outlines typical HPLC conditions.

The purity is determined by calculating the area percentage of the main peak in the chromatogram. For research-grade material, a purity of >98% is generally required.

Spectroscopic Characterization:

Mass Spectrometry (MS): In addition to isotopic analysis, MS confirms the molecular weight of the compound. The fragmentation pattern observed in tandem MS (MS/MS) can further verify the structure by showing characteristic losses of fragments from the parent ion. ansto.gov.aulibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule, such as the O-H stretch of the hydroxyl groups, the N-H stretch of the piperidine, and the C-H stretches of the aromatic ring. The presence of C-D stretches at lower wavenumbers compared to C-H stretches can also be indicative of successful deuteration.

By employing this comprehensive suite of analytical techniques, the identity, purity, and isotopic integrity of Rimiterol-d4 (hydrobromide) can be rigorously established, ensuring its suitability for use in scientific research.

Advanced Analytical Methodologies Employing Rimiterol D4 Hydrobromide

Development and Validation of Quantitative Bioanalytical Assays (e.g., LC-MS/MS)

The development of robust and reliable quantitative bioanalytical assays is fundamental to drug discovery and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. svarlifescience.comiconplc.com The validation of these assays, in accordance with regulatory guidelines, ensures the integrity and reliability of the data generated. rjptonline.org

In the context of developing an LC-MS/MS method for a specific analyte, a deuterated internal standard like Rimiterol-d4 (hydrobromide) is often employed. The development process typically involves several key stages:

Method Development: This stage includes the optimization of chromatographic conditions to achieve adequate separation of the analyte from other matrix components. nih.gov It also involves fine-tuning the mass spectrometer parameters, such as precursor and product ion selection for multiple reaction monitoring (MRM), to maximize sensitivity and specificity. jbtr.or.kr

Sample Preparation: Efficient extraction of the analyte and internal standard from the biological matrix (e.g., plasma, urine) is crucial. svarlifescience.com Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. scioninstruments.com

Validation: The developed method undergoes rigorous validation to assess its performance characteristics. This includes evaluating linearity, accuracy, precision, selectivity, and stability. rjptonline.orgmdpi.com Regulatory bodies provide comprehensive guidelines for bioanalytical method validation. rjptonline.org

The use of a deuterated internal standard is integral to this process, as it compensates for variability introduced during sample preparation and analysis. For instance, a study on the quantification of fatty acids in human plasma utilized deuterated internal standards for each target compound to ensure accurate and reliable results. nih.gov Similarly, a method for analyzing phenytoin (B1677684) in human plasma used Phenytoin D10 as an internal standard, demonstrating good linearity and accuracy. rjptonline.org

Role of Rimiterol-d4 (hydrobromide) as an Internal Standard in Mass Spectrometry

The primary role of Rimiterol-d4 (hydrobromide) in mass spectrometry is to serve as an internal standard (IS). An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but has a different mass-to-charge ratio (m/z). scioninstruments.com Deuterated compounds, such as Rimiterol-d4, are considered the gold standard for use as internal standards in LC-MS/MS assays because they fulfill these criteria almost perfectly. oup.com

The key advantages of using a stable-isotope labeled (SIL) internal standard like Rimiterol-d4 include:

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are mirrored by the internal standard. scioninstruments.com

Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of these effects. waters.com

The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample before processing. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively canceling out many sources of analytical error. oup.com

| Parameter | Description | Role of Rimiterol-d4 (IS) |

| Extraction Efficiency | The percentage of analyte recovered from the matrix during sample preparation. | The IS has nearly identical extraction efficiency to the unlabeled analyte, correcting for any losses. waters.com |

| Chromatographic Retention | The time it takes for the analyte to pass through the chromatography column. | The IS co-elutes with the analyte, ensuring they experience the same conditions in the mass spectrometer source. waters.com |

| Ionization Efficiency | The efficiency with which the analyte is ionized in the mass spectrometer source. | The IS has similar ionization efficiency to the analyte, compensating for variations caused by matrix effects. scioninstruments.commyadlm.org |

Mitigation of Matrix Effects and Analytical Interference in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are incredibly complex, containing a multitude of endogenous and exogenous components. nih.govresearchgate.net These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.commyadlm.org Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. oup.com

The use of a deuterated internal standard like Rimiterol-d4 (hydrobromide) is a powerful strategy to mitigate these matrix effects. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement. waters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized.

However, it is important to note that even deuterated internal standards may not always perfectly compensate for matrix effects. myadlm.org In some cases, slight differences in chromatographic retention times between the analyte and its deuterated analog can lead to differential matrix effects, especially in regions of rapidly changing ion suppression. waters.commyadlm.org This "isotope effect" is a known phenomenon that can sometimes lead to biased results. oup.com Careful method development and validation are therefore essential to ensure that the internal standard provides adequate correction. myadlm.org

Strategies to minimize matrix effects, in conjunction with the use of an appropriate internal standard, include:

Efficient Sample Cleanup: Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components. waters.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is crucial. nih.gov

Dilution of the Sample: Diluting the sample can reduce the concentration of interfering substances. myadlm.org

Application in High-Throughput Screening Platforms for Compound Quantification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates. nih.govaxxam.com Mass spectrometry, particularly LC-MS/MS, is increasingly being integrated into HTS platforms for the direct and label-free quantification of compounds in various assays. nih.govthermofisher.com

In this high-throughput context, the use of deuterated internal standards like Rimiterol-d4 (hydrobromide) is critical for ensuring the accuracy and robustness of the quantitative data. selvita.com The speed at which HTS assays are performed necessitates highly reliable and automated analytical methods. The inclusion of an internal standard helps to minimize the impact of well-to-well variations in sample preparation and matrix effects, which can be more pronounced in miniaturized, high-density plate formats. selvita.comacs.org

The workflow in an HTS campaign often involves several stages where accurate quantification is essential:

Primary Screening: Initial identification of "hits" from a large library.

Hit Confirmation: Verifying the activity of the initial hits.

Dose-Response Analysis: Determining the potency of the confirmed hits. selvita.com

Mechanistic Pharmacological and Biochemical Research with Rimiterol D4 Hydrobromide Excluding Clinical Outcomes

In Vitro Receptor Binding and Ligand Displacement Studies (e.g., Beta-Adrenergic Receptors)

Rimiterol (B1680638) is characterized as a selective beta-2 adrenergic receptor agonist. way2drug.com In preclinical research, its interaction with these receptors is a key area of investigation. Beta-adrenergic receptors are G protein-coupled receptors that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. The beta-2 subtype is prominently expressed in the smooth muscle of the bronchi.

Enzyme Kinetic Studies and Substrate Interaction Profiling

Rimiterol, as a catecholamine derivative, is a substrate for the enzyme Catechol-O-Methyltransferase (COMT). tandfonline.comtandfonline.com This enzyme plays a crucial role in the metabolism of catecholamines by transferring a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol structure. Inhaled Rimiterol has been shown to be methylated within the lungs by COMT. tandfonline.comtandfonline.com

Despite the identification of Rimiterol as a substrate for COMT, detailed enzyme kinetic studies providing parameters such as the Michaelis constant (Km) or the maximum reaction velocity (Vmax) are not extensively reported in the available literature. Such data would be instrumental in quantifying the efficiency of COMT-mediated metabolism of Rimiterol and understanding its metabolic fate at a molecular level.

A computational study involving molecular docking also identified Rimiterol as a potential high-value active ingredient for the Ovarian Tumor (OTU) protease enzyme of the Crimean-Congo hemorrhagic fever virus, suggesting a potential for interaction that could be further investigated with enzyme kinetic studies. researchgate.net

Cellular Uptake, Distribution, and Efflux Mechanism Investigations in Model Systems

The intestinal absorption and cellular permeability of Rimiterol have been investigated using in silico models and are relevant for understanding its behavior in biological systems. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of the intestinal epithelium, is a standard in vitro model for predicting oral drug absorption.

A study utilizing atom-based bilinear indices and linear discriminant analysis predicted the permeability of Rimiterol across Caco-2 cells. raco.cat The findings from this theoretical modeling are summarized in the table below.

| Compound | Predicted PCaco-2 Value |

|---|---|

| Rimiterol | 0.09 |

PCaco-2 values are related to the permeability of a compound across the Caco-2 cell monolayer.

Furthermore, the absorption of Rimiterol can be influenced by the gastrointestinal mucous layer, which can present a barrier to small drug molecules. nih.gov

Probing Intracellular Signaling Pathways and Molecular Interactions

As a beta-2 adrenergic agonist, the mechanism of action of Rimiterol at a cellular level involves the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway. ijbcp.com Upon binding to the beta-2 adrenergic receptor, a conformational change is induced, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. cebm.net

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). ijbcp.com PKA then phosphorylates various downstream targets within the cell, ultimately resulting in a physiological response, such as smooth muscle relaxation in the bronchi. ijbcp.com This cascade is a hallmark of beta-2 adrenergic receptor stimulation.

While this general pathway is well-understood for beta-2 agonists, specific studies quantifying the dose-dependent increase in intracellular cAMP levels or the activation of PKA in response to Rimiterol are not detailed in the reviewed literature. Such investigations would provide a more precise understanding of the signal transduction cascade initiated by this compound.

Preclinical Pharmacokinetic and Metabolic Pathway Elucidation Using Rimiterol D4 Hydrobromide Excluding Human Data

In Vitro Metabolic Stability and Biotransformation Assessment in Subcellular Fractions and Cell Lines

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery to predict its in vivo metabolic clearance. nih.gov This assessment is typically performed using subcellular fractions like liver microsomes or S9, or cellular systems such as hepatocytes. springernature.comresearchgate.net For Rimiterol-d4 (hydrobromide), its stability would be evaluated by incubating the compound with these systems and monitoring the decrease of the parent compound over time. springernature.com

Liver microsomes, which contain a high concentration of phase I metabolizing enzymes like cytochrome P450s (CYPs), are a common in vitro model. srce.hr Hepatocytes, on the other hand, contain both phase I and phase II enzymes, offering a more complete picture of metabolic pathways. researchgate.netnuvisan.com The use of Rimiterol-d4 in these assays allows for sensitive detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The primary outputs of these studies are the in vitro half-life (t1/2) and the intrinsic clearance (CLint), which describe the liver's inherent ability to metabolize a drug. srce.hr These parameters are crucial for ranking compounds and predicting in vivo pharmacokinetic properties. researchgate.netsrce.hr While specific data for Rimiterol-d4 is not publicly available, the general methodology would involve incubating the deuterated compound with liver microsomes or hepatocytes from various non-human species (e.g., rat, dog, monkey) to understand species differences in metabolism. nuvisan.comlongdom.org The rate of disappearance of Rimiterol-d4 would be measured to calculate its metabolic stability.

Biotransformation studies in these in vitro systems also aim to identify the metabolic pathways Rimiterol-d4 undergoes. This involves analyzing the incubation mixture for the presence of metabolites. The deuterium (B1214612) label in Rimiterol-d4 serves as a unique tag, facilitating the differentiation of drug-related metabolites from endogenous matrix components.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Description | Typical Value/Unit |

| Test System | Biological matrix used for incubation | Liver microsomes, S9 fraction, hepatocytes (suspension or plated) |

| Species | Origin of the test system | Rat, Dog, Monkey, etc. nuvisan.com |

| Compound Concentration | Initial concentration of Rimiterol-d4 | Typically in the low micromolar range (e.g., 1 µM) nih.gov |

| Protein Concentration | Amount of microsomal protein or number of hepatocytes | e.g., 0.5 mg/mL for microsomes, 1 x 10^6 cells/mL for hepatocytes nih.gov |

| Cofactors | Necessary for enzymatic activity | NADPH for Phase I (microsomes), UDPGA and PAPS for Phase II (hepatocytes) tandfonline.com |

| Incubation Time | Duration of the experiment | Varies, with samples taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) |

| Analysis Method | Technique for quantifying the parent compound | LC-MS/MS researchgate.net |

| Calculated Parameters | Key outputs of the assay | In vitro half-life (t1/2), Intrinsic clearance (CLint) srce.hr |

This table represents typical parameters for in vitro metabolic stability assays and is not specific to Rimiterol-d4.

Identification and Characterization of Metabolites Utilizing Deuterated Tracers

The use of stable isotope-labeled compounds, such as Rimiterol-d4, is a powerful technique for metabolite identification. creative-proteomics.com The deuterium atoms on the molecule act as a tracer, creating a unique mass signature that allows for the easy detection of drug-related material in complex biological matrices. When analyzing samples by mass spectrometry, metabolites of Rimiterol-d4 will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained from the parent molecule. This significantly simplifies the process of distinguishing true metabolites from background noise and endogenous compounds.

In a typical preclinical study, Rimiterol-d4 would be incubated with in vitro systems like liver microsomes or hepatocytes from non-human species, or administered to animals. researchgate.net Subsequent analysis of the biological samples (e.g., plasma, urine, feces, or in vitro incubates) using high-resolution mass spectrometry would reveal the presence of various metabolites.

The process of characterization involves several steps:

Detection: Identifying all ion signals in the mass spectrum that correspond to the deuterated drug and its metabolites.

Structural Elucidation: Using techniques like tandem mass spectrometry (MS/MS), the fragmentation patterns of the parent drug and its metabolites are compared. The mass shifts in the fragment ions can help pinpoint the site of metabolic modification on the molecule.

Metabolic Pathway Mapping: By identifying the structures of multiple metabolites, a comprehensive picture of the metabolic pathways can be constructed. Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and sulfation. For a catechol-containing compound like Rimiterol (B1680638), O-methylation is also a likely metabolic pathway. researchgate.net

The deuterium label is particularly advantageous because it generally does not alter the fundamental metabolic pathways of the drug, yet provides an unambiguous tag for analytical detection.

Table 2: Potential Metabolites of Rimiterol-d4 and their Mass Spectrometric Signatures

| Potential Metabolic Reaction | Resulting Functional Group | Expected Mass Shift from Rimiterol-d4 |

| Oxidation | Hydroxyl (-OH) | +16 Da |

| Dehydrogenation | Carbonyl (C=O) | -2 Da |

| O-methylation | Methoxy (-OCH3) | +14 Da |

| Glucuronidation | Glucuronic acid conjugate | +176 Da |

| Sulfation | Sulfate conjugate | +80 Da |

This table is illustrative and shows theoretical mass shifts for common metabolic transformations. The actual observed metabolites for Rimiterol-d4 would need to be determined experimentally.

Application in Animal Pharmacokinetic Studies for Non-Human Species

Preclinical pharmacokinetic (PK) studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. uobasrah.edu.iq Using Rimiterol-d4 in these studies offers significant analytical advantages. The deuterated form allows for the use of a "cassette" dosing approach where the labeled and unlabeled drug can be administered simultaneously, or for the use of the labeled compound as an ideal internal standard for bioanalytical assays.

Typical non-human species used in preclinical PK studies include rodents (rats, mice) and non-rodents (dogs, monkeys). longdom.orgmdpi.com The selection of species is often based on which species' metabolic profile is most similar to humans. longdom.org Following administration of Rimiterol-d4 (e.g., intravenously or orally), blood, plasma, and other biological fluids are collected at various time points. nih.gov

The concentration of Rimiterol-d4 and its metabolites in these samples is then quantified using LC-MS/MS. The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters Determined in Animal Studies

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Elimination half-life |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| F | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation |

This table lists standard pharmacokinetic parameters. The specific values for Rimiterol-d4 would be determined through in vivo studies in different animal species.

The data from these studies in rats, dogs, and monkeys helps in understanding the drug's behavior in vivo and allows for interspecies scaling to predict human pharmacokinetics. researchgate.netffhdj.com For example, differences in clearance or bioavailability between species can provide insights into potential metabolic or absorption issues. longdom.orgmdpi.com

Isotopic Tracer-Based Flux Analysis in Biochemical Networks

Isotopic tracers like Rimiterol-d4 can be utilized in more advanced metabolic studies, such as metabolic flux analysis (MFA). creative-proteomics.com MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.gov While traditionally used for endogenous metabolites, the principles can be applied to study the flux of a drug through its metabolic pathways.

In this context, Rimiterol-d4 would be introduced into an in vitro system (e.g., hepatocytes). creative-proteomics.com By tracking the rate of formation of its various deuterated metabolites over time, the relative fluxes through different metabolic pathways can be determined. For instance, one could quantify the rate of glucuronidation versus the rate of oxidation.

The core principle of MFA is to use the isotopic labeling patterns of metabolites to infer the activity of the enzymatic reactions that produced them. nih.gov Stable isotopes like deuterium (2H) are valuable tracers for these studies. creative-proteomics.comnih.gov The analysis of the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in the products provides quantitative information about the contributing metabolic routes. researchgate.net

This type of analysis can provide a more dynamic and quantitative understanding of drug metabolism than simple metabolite identification. It can reveal which metabolic pathways are dominant, how they might be interconnected, and how they might be affected by various factors, such as co-administered drugs. The data generated from such studies can be used to build computational models of drug metabolism, which can aid in predicting drug-drug interactions and understanding inter-individual variability in drug response.

In Vitro and Preclinical Toxicological Research Applications of Rimiterol D4 Hydrobromide Excluding Human Data

Mechanistic Investigations of Cellular Cytotoxicity in Model Cell Lines

The initial step in evaluating the toxic potential of a compound like Rimiterol-d4 (hydrobromide) involves assessing its cytotoxicity in various model cell lines. This process helps to determine the concentrations at which the compound may induce cell death and provides insights into the potential mechanisms of toxicity.

Standard in vitro cytotoxicity assays are employed for this purpose. These assays measure different cellular endpoints to assess viability and damage. Commonly used methods include:

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.

Neutral Red Uptake Assay: Evaluates the integrity of lysosomes.

Protein Quantification Assays: Determine the total protein content as a measure of cell number.

These assays would typically be performed using a panel of cell lines, often including human-derived cells from relevant organs such as the liver (e.g., HepG2 cells) or lungs, to identify any cell-type-specific toxicity. nih.gov The results are generally presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Hypothetical Data Table for Cellular Cytotoxicity of Rimiterol-d4 (hydrobromide): This table is for illustrative purposes only, as no specific data for Rimiterol-d4 (hydrobromide) is available.

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

|---|---|---|---|

| HepG2 | MTT | 24 | Not Available |

| A549 | Neutral Red | 24 | Not Available |

| SH-SY5Y | LDH | 48 | Not Available |

In Vitro Genotoxicity and Mutagenicity Studies

A critical component of preclinical toxicology is the assessment of a compound's potential to cause genetic damage (genotoxicity) or mutations. A standard battery of in vitro tests is typically used to evaluate these endpoints.

Key assays in this category include:

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by a chemical. nih.gov

In Vitro Mammalian Cell Micronucleus Test: This assay assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

In Vitro Mammalian Chromosomal Aberration Test: This test evaluates the ability of a compound to induce structural or numerical changes in chromosomes of cultured mammalian cells.

These tests are conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic the metabolic processes that occur in the body and can sometimes convert a non-genotoxic compound into a genotoxic one. nih.gov The potential for deuteration to alter the genotoxic profile of a parent compound is an area of interest, as it could reduce the formation of mutagenic metabolites. uobaghdad.edu.iq

Hypothetical Data Table for In Vitro Genotoxicity of Rimiterol-d4 (hydrobromide): This table is for illustrative purposes only, as no specific data for Rimiterol-d4 (hydrobromide) is available.

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium (TA98, TA100) | With and Without S9 | Not Available |

| Micronucleus Test | Human Lymphocytes | With and Without S9 | Not Available |

| Chromosomal Aberration | CHO Cells | With and Without S9 | Not Available |

Assessment of Oxidative Stress and Cellular Homeostasis Perturbations

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. nih.govmdpi.com Many chemical compounds can induce cytotoxicity through the generation of oxidative stress, leading to damage to lipids, proteins, and DNA.

The evaluation of a compound's potential to induce oxidative stress involves several in vitro measurements in cultured cells:

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to quantify intracellular ROS levels.

Assessment of Antioxidant Levels: The levels of key cellular antioxidants, such as reduced glutathione (B108866) (GSH), are measured. A depletion of GSH can indicate an increased oxidative burden.

Lipid Peroxidation Assays: The measurement of byproducts of lipid peroxidation, such as malondialdehyde (MDA), provides an indication of oxidative damage to cell membranes.

Investigating these parameters in cell lines exposed to Rimiterol-d4 (hydrobromide) would clarify whether oxidative stress is a primary mechanism of any observed cytotoxicity. mdpi.comspringernature.com

Hypothetical Data Table for Oxidative Stress Markers for Rimiterol-d4 (hydrobromide): This table is for illustrative purposes only, as no specific data for Rimiterol-d4 (hydrobromide) is available.

| Cell Line | Parameter Measured | Treatment Condition | Result |

|---|---|---|---|

| HepG2 | Intracellular ROS | Rimiterol-d4 (hydrobromide) | Not Available |

| A549 | Glutathione (GSH) Levels | Rimiterol-d4 (hydrobromide) | Not Available |

| SH-SY5Y | Malondialdehyde (MDA) | Rimiterol-d4 (hydrobromide) | Not Available |

Emerging Research Applications and Methodological Innovations

Integration of Rimiterol-d4 (hydrobromide) in Advanced Metabolomics Workflows

The large-scale study of small molecules, or metabolomics, relies on the accurate identification and quantification of metabolites in biological systems. mdpi.com Stable isotope-labeled compounds, such as Rimiterol-d4 (hydrobromide), are crucial for enhancing the precision and reliability of metabolomics data. mdpi.comsymeres.com

In advanced metabolomics workflows, deuterated standards like Rimiterol-d4 (hydrobromide) serve as ideal internal standards. researchgate.netresearchgate.net Their physical and chemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. researchgate.netresearchgate.net This similarity allows for the correction of variability introduced during these processes, leading to more accurate quantification of the target analyte. thermofisher.com The use of multiple isotope-labeled internal standards is particularly important for assessing and validating the derivatization process in techniques like gas chromatography-mass spectrometry (GC-MS) based metabolomics. au.dk

The integration of stable isotope-labeled standards helps to address challenges such as matrix effects and extraction efficiency, ultimately improving the quality of data from both targeted and untargeted metabolomics studies. thermofisher.comacs.org This approach is fundamental for generating robust and reproducible results in studies aiming to understand metabolic pathways and identify biomarkers for various diseases. mdpi.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com

Table 1: Applications of Stable Isotope Labeling in Metabolomics

| Application | Description | Key Advantages |

| Internal Standardization | A known amount of the labeled compound is added to a sample to normalize for variations in sample preparation and analysis. | Improves accuracy and precision of quantification. thermofisher.com |

| Metabolic Flux Analysis | Tracing the fate of labeled compounds through metabolic pathways to determine the rates of metabolic reactions. | Provides dynamic information about metabolic activity. mdpi.com |

| Metabolite Identification | The unique mass shift of labeled compounds aids in the confident identification of metabolites in complex mixtures. | Increases specificity and reduces false positives. acs.org |

| Quantitative Analysis | Enables precise measurement of metabolite concentrations, which is crucial for understanding biochemical processes. symeres.com | Allows for absolute quantification of analytes. |

Innovative Approaches in Drug Discovery and Development Leveraging Isotopic Labeling Strategies

Isotopic labeling, particularly with deuterium (B1214612), is a valuable strategy in modern drug discovery and development. nih.govtandfonline.comresearchgate.net The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium, can significantly alter the drug's metabolic profile. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. wikipedia.org

This slowing of metabolism can lead to several advantageous pharmacokinetic properties, including:

Increased half-life: The drug remains in the body for a longer period. wikipedia.org

Reduced metabolic clearance: The rate at which the drug is eliminated from the body is decreased.

These modifications can potentially lead to improved efficacy, a better safety profile, and more convenient dosing regimens. nih.govresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. nih.govtandfonline.com

Beyond improving existing drugs, deuterium labeling is also being applied in the de novo design of new chemical entities. tandfonline.com By strategically placing deuterium atoms at metabolically vulnerable positions in a lead compound, medicinal chemists can enhance its drug-like properties from the outset. nih.govchemicalsknowledgehub.com

Stable isotope-labeled compounds, including Rimiterol-d4 (hydrobromide), are also indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgchemicalsknowledgehub.comhwb.gov.in These studies are critical for understanding how a drug behaves in the body. chemicalsknowledgehub.com By using a labeled version of the drug, researchers can accurately trace its journey and identify its metabolites. musechem.com

Conclusion and Future Research Directions

Synthesis of Key Contributions of Rimiterol-d4 (hydrobromide) to Biomedical Research

The primary contribution of Rimiterol-d4 (hydrobromide) to biomedical research lies in its utility as a stable isotope-labeled internal standard. In pharmacokinetic studies, the use of deuterated standards allows for precise quantification of the parent drug, Rimiterol (B1680638), in biological matrices. simsonpharma.com This is crucial for accurately determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The slight increase in mass due to the deuterium (B1214612) atoms allows for its differentiation from the non-deuterated form by mass spectrometry, without significantly altering its chemical properties. musechem.com

Furthermore, the strategic placement of deuterium atoms in the Rimiterol molecule can lead to a significant alteration in its metabolic profile, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are often involved in drug metabolism. researchgate.netscirp.org This can result in a slower rate of metabolism, leading to an increased half-life and greater systemic exposure of the drug. businessresearchinsights.comnih.gov While specific studies on Rimiterol-d4 are not prevalent, the principles of deuteration suggest it could offer a pathway to developing a more metabolically stable version of Rimiterol, potentially leading to a more favorable dosing regimen.

The potential for improved pharmacokinetic properties is a significant contribution, as it can lead to enhanced therapeutic efficacy and a better safety profile. nih.govbusinessresearchinsights.com By reducing the rate of metabolism, deuteration can minimize the formation of potentially reactive or toxic metabolites and reduce inter-patient variability in drug response. researchgate.net

Prospective Methodological Advancements and Analytical Challenges in Deuterated Compound Research

The field of deuterated compound research is continually evolving, with ongoing advancements in synthetic and analytical methodologies. Future progress will likely focus on overcoming existing challenges:

Site-Specific Deuteration: The development of more efficient and highly selective synthetic methods for introducing deuterium at specific atomic positions within a molecule remains a key area of research. simsonpharma.com This precision is critical for maximizing the desired pharmacokinetic effects while avoiding unintended consequences.

Cost-Effective Synthesis: The synthesis of deuterated compounds can be complex and expensive, which can be a barrier to their widespread development and use. simsonpharma.combusinessresearchinsights.com Future research will likely focus on developing more economical and scalable synthetic routes.

Advanced Analytical Techniques: The accurate determination of the location and percentage of deuterium incorporation is essential for quality control and for understanding the in vivo behavior of these compounds. Advancements in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be crucial for the detailed characterization of deuterated molecules. simsonpharma.com

Predictive Modeling: The development of in silico models to predict the metabolic fate and potential pharmacodynamic effects of deuterated compounds could help to streamline the drug development process. These models could aid in selecting the optimal positions for deuteration to achieve the desired therapeutic profile.

Q & A

Q. How should researchers address low signal-to-noise ratios in deuterium metabolic imaging (DMI) studies of Rimiterol-d4 (hydrobromide)?

Q. What statistical approaches are suitable for analyzing non-linear pharmacokinetic data of Rimiterol-d4 (hydrobromide)?

- Methodological Answer: Employ non-compartmental analysis (NCA) for initial assessment, followed by compartmental modeling (e.g., two-compartment model with first-order absorption). Use Akaike Information Criterion (AIC) to select the best-fit model. Report 95% confidence intervals for parameter estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.